1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane is a complex organic compound characterized by its unique adamantane core structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology .
Vorbereitungsmethoden
The synthesis of 1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane typically involves multiple steps, starting with the functionalization of the adamantane core. Common synthetic routes include:
Reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene: to produce 4-(2-adamantylidene)naphthalene-1(4H)-one.
Addition of 1-bromo-2-hydroxynaftalene to ketone: to produce 1-(2-adamantylidene)naphthalene-2(1H)-one.
Industrial production methods often rely on catalytic processes and optimized reaction conditions to achieve high yields and purity. Techniques such as laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine are also employed .
Analyse Chemischer Reaktionen
1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Substitution: Substitution reactions often occur at the methoxy groups, where nucleophiles replace the methoxy groups under specific conditions.
Common reagents used in these reactions include iodine, borane-THF complex, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and unique structural properties.
Wirkmechanismus
The mechanism of action of 1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides a rigid framework that can interact with various biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane can be compared with other adamantane derivatives, such as:
1-Adamantylacetic acid: Known for its use in the synthesis of sterically hindered ketenes.
1-Adamantaneethanol: Utilized in the synthesis of phthalocyanines and other complex molecules.
2-(1-Adamantyl)-1H-benzimidazole: Explored for its potential antiviral properties.
The uniqueness of this compound lies in its dual methoxyphenyl substitution, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C34H42O2 |
---|---|
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
1-[2-[2-(1-adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane |
InChI |
InChI=1S/C34H42O2/c1-35-27-3-5-29(31(13-27)33-15-21-7-22(16-33)9-23(8-21)17-33)30-6-4-28(36-2)14-32(30)34-18-24-10-25(19-34)12-26(11-24)20-34/h3-6,13-14,21-26H,7-12,15-20H2,1-2H3 |
InChI-Schlüssel |
DCARDDSXGONREP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.